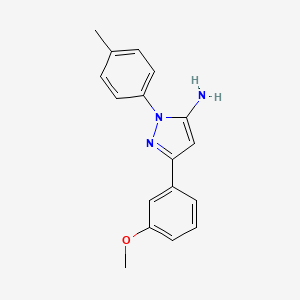

3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Description

3-(3-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a 1,5-disubstituted pyrazole derivative characterized by:

- Position 1: A 4-methylphenyl (p-tolyl) group.

- Position 3: A 3-methoxyphenyl group.

- Position 5: An amine (-NH₂) group.

Its structural uniqueness lies in the meta-methoxy substitution on the phenyl ring at position 3 and the para-methyl group at position 1, which influence electronic properties, steric bulk, and binding interactions with biological targets.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-6-8-14(9-7-12)20-17(18)11-16(19-20)13-4-3-5-15(10-13)21-2/h3-11H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPMFURCVPGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibit a range of biological activities, including:

- Anticancer Properties : Some pyrazole derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, studies on related compounds suggest potential mechanisms involving the inhibition of specific kinases involved in cancer progression.

- Anti-inflammatory Effects : Pyrazole derivatives are often investigated for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways.

- Antimicrobial Activity : Certain pyrazole compounds have been reported to exhibit antimicrobial properties, making them candidates for further exploration in the development of new antibiotics.

Drug Development

The structural characteristics of 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine make it a valuable scaffold for drug design. Researchers can modify its structure to enhance potency and selectivity against specific biological targets.

Case Studies

- Anticancer Research : A study demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines, suggesting that 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine may share similar properties. Further investigation into its mechanism of action is warranted.

- Inflammation Models : In preclinical models, pyrazole compounds have shown promise in reducing markers of inflammation, indicating potential therapeutic applications in conditions like arthritis or other inflammatory diseases.

Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions, electronic effects, and steric factors. Below is a comparative analysis of the target compound with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Impact of Substituent Position and Electronic Effects

Meta vs. Para Substitution

- The 3-methoxyphenyl group in the target compound introduces a meta-substituted electron-donating methoxy (-OCH₃) group, which may alter hydrogen-bonding interactions compared to para-substituted analogs (e.g., 1-(4-methoxyphenyl)-3-phenyl derivative ).

Electron-Donating vs. Electron-Withdrawing Groups

- The 4-methylphenyl group (electron-donating) at position 1 contrasts with kinase-targeting analogs bearing electron-withdrawing groups (e.g., 2,4,6-trichlorophenyl in ). The latter enhances electrophilicity and binding to ATP-binding pockets in kinases, whereas methyl groups may improve membrane permeability.

Heteroaromatic vs. Phenyl Substituents

- Replacement of phenyl with pyridin-4-yl at position 3 (as in ) introduces nitrogen-mediated hydrogen bonding, critical for kinase inhibition.

Biological Activity

3-(3-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C17H17N3O

- Molecular Weight : 279.34 g/mol

- CAS Number : [not provided in sources]

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit significant biological activities. The following sections detail specific activities observed in various studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives:

-

Mechanism of Action :

- The compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. This action leads to cell cycle arrest in the G2/M phase .

- Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, indicating a potential for development as an anticancer agent .

-

In Vitro Studies :

- In a study assessing various pyrazole derivatives, compounds similar to 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine demonstrated IC50 values ranging from 0.08 to 12.07 mM against different cancer cell lines .

- Specific derivatives showed cytotoxic effects against cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with GI50 values indicating effective growth inhibition .

- Case Studies :

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is another area of interest:

-

Inflammation Pathways :

- Compounds have been identified as inhibitors of MK2, a kinase involved in inflammatory signaling pathways. This inhibition can reduce the release of pro-inflammatory cytokines like TNF-alpha .

- Studies have shown that certain pyrazole derivatives can mitigate LPS-induced inflammation in vitro and in vivo, demonstrating their therapeutic potential against inflammatory diseases .

- Experimental Evidence :

Data Summary

The following table summarizes key findings related to the biological activity of 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine and related compounds:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.